Pharmaceutical secondary standards for application in quality control, provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards.
Intermediate in the preparation of Efavirenz (E425000) impurity.
(S)-1-(2-Amino-5-chlorophenyl)-1-(trifluoromethyl)-3-cyclopropyl-2-propyn-1-OL
CAS No.: 209414-27-7
VCID: VC21339554
Molecular Formula: C13H11ClF3NO
Molecular Weight: 289.68 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

Description |
(S)-1-(2-Amino-5-chlorophenyl)-1-(trifluoromethyl)-3-cyclopropyl-2-propyn-1-OL is a complex organic compound with significant potential in various scientific fields, particularly in pharmacology and chemistry. Its unique structure features an amino group, a chlorophenyl group, a trifluoromethyl group, a cyclopropyl group, and a propyn-1-OL moiety. The compound's stereochemistry is denoted by the (S)-configuration, indicating its specific three-dimensional arrangement . Synthesis and PreparationThe synthesis of (S)-1-(2-Amino-5-chlorophenyl)-1-(trifluoromethyl)-3-cyclopropyl-2-propyn-1-OL typically involves multi-step organic reactions. One common approach starts with the preparation of 2-amino-5-chlorophenol, which is then subjected to various functional group transformations to introduce the trifluoromethyl, cyclopropyl, and propyn-1-OL groups. Key steps may include halogenation, nucleophilic substitution, and cyclopropanation reactions under controlled conditions. Industrial ProductionIndustrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced catalytic systems, continuous flow reactors, and stringent quality control measures to meet industrial standards. Biological Activity and Potential ApplicationsThe biological activity of (S)-1-(2-Amino-5-chlorophenyl)-1-(trifluoromethyl)-3-cyclopropyl-2-propyn-1-OL is primarily attributed to its ability to interact with specific molecular targets within cells. Research indicates that compounds with similar structures often exhibit cytotoxic effects through mechanisms such as tubulin polymerization, similar to epothilones and taxanes, leading to cell cycle arrest and apoptosis in cancer cells. Antiproliferative EffectsSeveral studies have evaluated the antiproliferative effects of related compounds against various cancer cell lines:
These findings suggest significant antiproliferative activity against multiple cancer types. Similar Compounds
Uniqueness(S)-1-(2-Amino-5-chlorophenyl)-1-(trifluoromethyl)-3-cyclopropyl-2-propyn-1-OL is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications. Storage and Handling |
||||||||||||||||
---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|
CAS No. | 209414-27-7 | ||||||||||||||||
Product Name | (S)-1-(2-Amino-5-chlorophenyl)-1-(trifluoromethyl)-3-cyclopropyl-2-propyn-1-OL | ||||||||||||||||
Molecular Formula | C13H11ClF3NO | ||||||||||||||||
Molecular Weight | 289.68 g/mol | ||||||||||||||||
IUPAC Name | (2S)-2-(2-amino-5-chlorophenyl)-4-cyclopropyl-1,1,1-trifluorobut-3-yn-2-ol | ||||||||||||||||
Standard InChI | InChI=1S/C13H11ClF3NO/c14-9-3-4-11(18)10(7-9)12(19,13(15,16)17)6-5-8-1-2-8/h3-4,7-8,19H,1-2,18H2/t12-/m0/s1 | ||||||||||||||||
Standard InChIKey | KEMUGFRERPPUHB-LBPRGKRZSA-N | ||||||||||||||||
Isomeric SMILES | C1CC1C#C[C@](C2=C(C=CC(=C2)Cl)N)(C(F)(F)F)O | ||||||||||||||||
SMILES | C1CC1C#CC(C2=C(C=CC(=C2)Cl)N)(C(F)(F)F)O | ||||||||||||||||
Canonical SMILES | C1CC1C#CC(C2=C(C=CC(=C2)Cl)N)(C(F)(F)F)O | ||||||||||||||||
Appearance | Off-White Solid | ||||||||||||||||
Melting Point | 134-136°C | ||||||||||||||||
Purity | > 95% | ||||||||||||||||
Quantity | Milligrams-Grams | ||||||||||||||||
Synonyms | (S)-2-(2-Amino-5-chlorophenyl)-4-cyclopropyl-1,1,1-trifluoro-3-butyn-2-ol; (αS)-2-Amino-5-chloro-α-(2-cyclopropylethynyl)-α-(trifluoromethyl)benzenemethanol; USP Efavirenz Related Compound A | ||||||||||||||||
PubChem Compound | 11033574 | ||||||||||||||||
Last Modified | Aug 15 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume